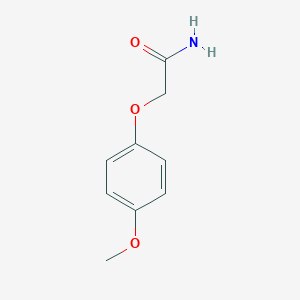

2-(4-Methoxyphenoxy)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >27.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPMGNARMIATFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352330 | |

| Record name | 2-(4-methoxyphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817875 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

30893-64-2 | |

| Record name | 2-(4-methoxyphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2-(4-Methoxyphenoxy)acetamide

This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and potential biological activities of 2-(4-Methoxyphenoxy)acetamide. The information is intended for researchers, scientists, and professionals involved in drug development and related fields. While experimental data for this specific compound is limited in publicly accessible literature, this guide consolidates available information and draws parallels from closely related phenoxyacetamide derivatives to offer valuable insights.

Core Physicochemical Properties

This compound, identified by the CAS Number 30893-64-2, possesses the molecular formula C₉H₁₁NO₃.[1][2] A summary of its known and predicted physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 181.19 g/mol | [1] |

| Boiling Point | 384.8 °C at 760 mmHg | [3][4] |

| Density | 1.17 g/cm³ | [3] |

| Refractive Index | 1.53 | [3] |

| Melting Point | Data not available | [5] |

| Solubility | Data not available | [5] |

Synthesis and Experimental Protocols

Experimental Workflow: A Generalized Synthesis Protocol

References

- 1. vsnchem.com [vsnchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 2-(4-METHOXYPHENOXY)ACETAMIDE30893-64-2,Purity96%_Ibookbio [molbase.com]

- 4. 2-(4-METHOXYPHENOXY)ACETAMIDE30893-64-2,Purity98%_Hangzhou J&H Chemical Co., Ltd. [molbase.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 30893-64-2 Name: [xixisys.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. talenta.usu.ac.id [talenta.usu.ac.id]

- 8. researchgate.net [researchgate.net]

2-(4-Methoxyphenoxy)acetamide CAS number 30893-64-2

An in-depth technical guide on 2-(4-Methoxyphenoxy)acetamide (CAS Number: 30893-64-2) is currently unavailable due to the limited publicly accessible data on this specific compound. While general information on the broader class of phenoxy acetamides exists, detailed experimental protocols, quantitative physicochemical properties, and in-depth biological studies for this particular molecule are not sufficiently documented in scientific literature or databases.

This guide will present the available information for this compound and supplement it with data from closely related analogs to provide a foundational understanding. Researchers and drug development professionals are advised to use this information as a starting point and to conduct further experimental validation.

IUPAC Name: this compound

Synonyms: 2-(p-methoxyphenoxy)acetamide

Molecular Formula: C₉H₁₁NO₃

Molecular Weight: 181.19 g/mol

Chemical Structure:

2-(4-Methoxyphenoxy)acetamide molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of 2-(4-Methoxyphenoxy)acetamide. It includes a summary of its physicochemical data, a generalized experimental protocol for its synthesis based on established methods for related compounds, and a visualization of its molecular structure.

Core Data Presentation

The following table summarizes the key quantitative data for this compound. It is important to note that while the molecular formula and weight are well-established, specific experimental physical properties are not widely reported in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | P&S Chemicals[1], VSNCHEM |

| Molecular Weight | 181.19 g/mol | P&S Chemicals[1], VSNCHEM |

| CAS Number | 30893-64-2 | P&S Chemicals[1] |

| IUPAC Name | This compound | P&S Chemicals[1] |

| Synonyms | 2-(4-methoxyphenoxy)ethanamide | P&S Chemicals[1] |

Molecular Structure and Visualization

The molecular structure of this compound consists of a central phenoxy group, where a methoxy group is attached to the phenyl ring at the para position (position 4). The oxygen of the phenoxy group is linked to an acetamide moiety.

Experimental Protocols

Step 1: Williamson Ether Synthesis of 2-(4-Methoxyphenoxy)acetic acid

This step involves the reaction of 4-methoxyphenol with a haloacetic acid, typically in the presence of a base.

-

Materials: 4-methoxyphenol, chloroacetic acid (or bromoacetic acid), sodium hydroxide (or another suitable base), water, diethyl ether (or other suitable extraction solvent), hydrochloric acid (for acidification).

-

Procedure:

-

Dissolve 4-methoxyphenol in an aqueous solution of sodium hydroxide to form the sodium salt.

-

Slowly add an aqueous solution of chloroacetic acid to the reaction mixture.

-

Heat the mixture under reflux for several hours to drive the reaction to completion.

-

After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the 2-(4-methoxyphenoxy)acetic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

-

Step 2: Amidation of 2-(4-Methoxyphenoxy)acetic acid

The carboxylic acid is converted to the corresponding amide.

-

Materials: 2-(4-methoxyphenoxy)acetic acid, thionyl chloride (or another activating agent), ammonia (aqueous or gaseous), a suitable aprotic solvent (e.g., dichloromethane, THF).

-

Procedure:

-

Convert the 2-(4-methoxyphenoxy)acetic acid to its more reactive acid chloride by reacting it with thionyl chloride in an inert solvent.

-

Carefully add the resulting acid chloride to a concentrated solution of ammonia.

-

The this compound will precipitate out of the solution.

-

The crude product can be collected by filtration and purified by recrystallization.

-

Characterization:

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups (e.g., C=O of the amide, C-O-C of the ether).

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To assess the purity of the compound.

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression from starting materials to the final product, involving the formation of an ether linkage followed by the creation of an amide bond.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenoxy)acetamide from 4-Methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-methoxyphenoxy)acetamide from 4-methoxyphenol. The described methodology is based on the well-established Williamson ether synthesis, a robust and versatile method for the preparation of ethers.[1][2][3] This guide includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow to aid researchers in the successful preparation of the target compound.

I. Introduction

This compound is a member of the phenoxyacetamide class of compounds, which are of interest in medicinal chemistry and drug discovery due to their diverse biological activities. The synthesis of this and related compounds is a crucial step in the exploration of their therapeutic potential. The method detailed herein involves the O-alkylation of 4-methoxyphenol with 2-chloroacetamide in the presence of a suitable base. This approach is widely applicable for the synthesis of a variety of phenoxyacetamide derivatives.

II. Synthesis Pathway

The synthesis of this compound from 4-methoxyphenol proceeds via a Williamson ether synthesis. In this reaction, the hydroxyl group of 4-methoxyphenol is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride ion and forming the desired ether linkage.

Figure 1: Synthesis workflow for this compound.

III. Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

-

4-Methoxyphenol

-

2-Chloroacetamide

-

Potassium Carbonate (anhydrous)

-

Acetone (anhydrous)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 eq), 2-chloroacetamide (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add a sufficient volume of anhydrous acetone to the flask to ensure adequate stirring of the reaction mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is 6-12 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate and transfer the solution to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

IV. Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference/Note |

| Reactants | ||

| 4-Methoxyphenol | 1.0 eq | Starting material |

| 2-Chloroacetamide | 1.2 eq | Alkylating agent |

| Potassium Carbonate | 2.0 eq | Base |

| Product | ||

| Molecular Formula | C₉H₁₁NO₃ | |

| Molecular Weight | 181.19 g/mol | |

| CAS Number | 30893-64-2 | |

| Reaction Conditions | ||

| Solvent | Acetone | |

| Temperature | Reflux (approx. 56 °C) | |

| Reaction Time | 6 - 12 hours | |

| Yield | ||

| Theoretical Yield | Calculated based on 4-methoxyphenol as the limiting reagent | |

| Expected Actual Yield | 70-90% | Based on typical yields for Williamson ether synthesis |

V. Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. The expected data are presented below.

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Expected signals for aromatic protons, methoxy protons, methylene protons, and amide protons. |

| ¹³C NMR | Expected signals for aromatic carbons, methoxy carbon, methylene carbon, and carbonyl carbon. |

| Mass Spectrometry | [M+H]⁺ = 182.08 |

VI. Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

2-Chloroacetamide is toxic and an irritant. Avoid inhalation and contact with skin and eyes.

-

Acetone is a flammable solvent. Keep away from open flames and ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

VII. Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound from 4-methoxyphenol via the Williamson ether synthesis. The information presented, including the experimental procedure, quantitative data, and characterization details, will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The described method is robust and can be adapted for the synthesis of other phenoxyacetamide derivatives.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenoxy)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route for 2-(4-Methoxyphenoxy)acetamide, a molecule of interest in pharmaceutical research. The document details the necessary starting materials, outlines a robust experimental protocol, and presents the underlying chemical principles.

Core Synthesis Strategy: Williamson Ether Synthesis

The most direct and widely employed method for the preparation of this compound is the Williamson ether synthesis. This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The synthesis proceeds by reacting 4-methoxyphenol with a haloacetamide, typically 2-chloroacetamide, in the presence of a base.

The reaction mechanism is a bimolecular nucleophilic substitution (SN2) process. The base deprotonates the hydroxyl group of 4-methoxyphenol to form the more nucleophilic 4-methoxyphenoxide. This phenoxide then attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride leaving group and forming the desired ether linkage.

Starting Materials and Reagents

The successful synthesis of this compound via the Williamson ether synthesis requires the following key starting materials and reagents.

| Reactant/Reagent | Role | Molecular Formula | Key Considerations |

| 4-Methoxyphenol | Nucleophile precursor | C₇H₈O₂ | The phenolic starting material. |

| 2-Chloroacetamide | Electrophile | C₂H₄ClNO | The source of the acetamide moiety. 2-Bromoacetamide can also be used. |

| Potassium Carbonate (K₂CO₃) | Base | K₂CO₃ | A common and effective base for deprotonating the phenol. Other bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used. |

| Acetone or Acetonitrile | Solvent | C₃H₆O or C₂H₃N | Polar aprotic solvents are preferred as they solvate the cation of the base and do not interfere with the nucleophile. |

Detailed Experimental Protocol

The following protocol is a standard procedure for the synthesis of this compound.

1. Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1 equivalent) and a suitable polar aprotic solvent such as acetone or acetonitrile.

-

Add potassium carbonate (1.5 - 2 equivalents) to the mixture.

2. Formation of the Phenoxide:

-

Stir the suspension at room temperature for 30-60 minutes to facilitate the deprotonation of 4-methoxyphenol and the formation of the potassium 4-methoxyphenoxide salt.

3. Addition of the Electrophile:

-

Dissolve 2-chloroacetamide (1.1 equivalents) in a minimal amount of the reaction solvent.

-

Add the 2-chloroacetamide solution dropwise to the reaction mixture at room temperature.

4. Reaction Conditions:

-

Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain it under reflux with vigorous stirring. A typical reaction time is between 4 and 12 hours.[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

5. Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

6. Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

This guide provides a foundational understanding for the synthesis of this compound. Researchers should note that optimization of reaction conditions, such as the choice of base, solvent, and temperature, may be necessary to achieve the desired yield and purity. Standard laboratory safety practices should be followed at all times.

References

A Comprehensive Technical Guide to 2-(4-Methoxyphenoxy)acetamide

IUPAC Name: 2-(4-methoxyphenoxy)acetamide

This technical guide provides an in-depth overview of this compound and the broader class of phenoxy acetamide derivatives, targeting researchers, scientists, and professionals in drug development. The document outlines the synthesis, potential therapeutic applications, and associated biological data, supported by detailed experimental protocols and pathway visualizations.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, its properties can be predicted based on its structure and data from similar compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | VSNCHEM |

| Molecular Weight | 181.19 g/mol | VSNCHEM |

| SMILES | O=C(N)COC1=CC=C(OC)C=C1 | VSNCHEM |

| InChI | InChI=1S/C9H11NO3/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | VSNCHEM |

Synthesis of Phenoxy Acetamide Derivatives: A General Workflow

The synthesis of phenoxy acetamide derivatives typically follows a structured workflow, commencing with chemical synthesis and purification, followed by comprehensive biological evaluation.[1]

Potential Therapeutic Applications and Biological Activity

Phenoxy acetamide derivatives have demonstrated a wide range of pharmacological activities, indicating their potential as therapeutic agents in various disease areas.[1]

Anticancer Activity

Several studies have highlighted the potential of phenoxy acetamide derivatives as anticancer agents, primarily through the induction of apoptosis in cancer cells.[1][2]

Data Presentation: In Vitro Anticancer Activity of Phenoxy Acetamide Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound I | HepG2 (Liver Cancer) | 1.43 | [2][3] |

| Compound II | HepG2 (Liver Cancer) | 6.52 | [2][3] |

| 5-Fluorouracil (Reference) | HepG2 (Liver Cancer) | 5.32 | [2][3] |

| Compound I | MCF-7 (Breast Cancer) | >100 | [1] |

| Compound II | MCF-7 (Breast Cancer) | >100 | [1] |

Signaling Pathway: Apoptosis Induction

Phenoxy acetamide derivatives may induce apoptosis through both intrinsic and extrinsic pathways.[1]

Anti-inflammatory Activity

Certain phenoxy acetamide derivatives exhibit anti-inflammatory properties, which are thought to be mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1]

Signaling Pathway: COX-2 Mediated Inflammation

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of phenoxy acetamide derivatives.

General Synthesis of a Phenoxy Acetamide Derivative

This protocol describes a general method for synthesizing a phenoxy acetamide derivative.[4]

Materials:

-

A substituted phenol (e.g., 4-methoxyphenol)

-

Chloroacetamide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Stirring apparatus

-

Reflux condenser

-

Rotary evaporator

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol/water)

Procedure:

-

In a round-bottom flask, dissolve the substituted phenol (1 equivalent) and chloroacetamide (1.1 equivalents) in acetone.

-

Add potassium carbonate (1.5 equivalents) to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the solid with acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure phenoxy acetamide derivative.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of phenoxy acetamide derivatives on cancer cell lines.[2]

Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

Normal cell line (for selectivity assessment)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compounds (phenoxy acetamide derivatives) and a reference drug (e.g., 5-Fluorouracil)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds and the reference drug in the growth medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (reference drug).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

This protocol is used to screen for the anticonvulsant properties of phenoxy acetamide derivatives in an animal model.[1]

Materials:

-

Mice (e.g., Swiss albino)

-

Test compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Corneal or ear-clip electrodes

-

An electroconvulsive shock apparatus

Procedure:

-

Administer the test compound or vehicle to groups of mice (intraperitoneally or orally).

-

At the time of peak effect (predetermined), subject each mouse to a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via the electrodes.

-

Observe the mice for the presence or absence of the hind limb tonic extensor component of the seizure.

-

The abolition of the hind limb tonic extension is considered the endpoint, indicating anticonvulsant activity.

-

Calculate the percentage of protection for each group and determine the ED₅₀ (the dose that protects 50% of the animals).

Conclusion

This compound belongs to the versatile class of phenoxy acetamide derivatives, which have shown significant promise in various therapeutic areas, including oncology, inflammation, and neurology. The information presented in this guide, including synthesis protocols, biological activity data, and pathway visualizations, provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this chemical scaffold. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]

- 4. talenta.usu.ac.id [talenta.usu.ac.id]

Preliminary Biological Screening of 2-(4-Methoxyphenoxy)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of 2-(4-methoxyphenoxy)acetamide. The document details the synthetic protocol for the compound and outlines key in vitro assays for evaluating its biological activity, with a focus on its potent and selective inhibition of monoamine oxidase A (MAO-A). Experimental methodologies for monoamine oxidase inhibition, antimicrobial susceptibility, antioxidant capacity, and cytotoxicity are presented. While quantitative data for antimicrobial and antioxidant activities of the title compound are not extensively available in the current literature, this guide includes data for structurally related phenoxyacetamide derivatives to serve as a reference for expected outcomes. Furthermore, this guide illustrates key experimental workflows and the relevant signaling pathway for its observed MAO-A inhibition using Graphviz diagrams.

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A common and effective method is the reaction of 4-methoxyphenol with 2-chloroacetamide in the presence of a base.

Reaction Scheme:

Experimental Protocol:

A mixture of 4-methoxyphenol (1.0 eq.), 2-chloroacetamide (1.1 eq.), and potassium carbonate (1.5 eq.) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF) is stirred at room temperature or heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield this compound.

Biological Activity Data

The primary biological activity identified for this compound is its potent and selective inhibition of monoamine oxidase A (MAO-A).

Table 1: Monoamine Oxidase (MAO) Inhibition Data

| Compound | Target | IC50 (µM) | Selectivity Index (SI) (MAO-B IC50 / MAO-A IC50) |

| This compound | MAO-A | 0.09 | 245 |

| This compound | MAO-B | 22.05 |

Data sourced from a study on 2-phenoxyacetamide analogues as monoamine oxidase inhibitors.[1]

Experimental Protocols for Biological Screening

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of MAO-A and MAO-B enzymes.

Materials:

-

MAO-A and MAO-B enzymes (human recombinant)

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

Potassium phosphate buffer

-

Test compound (this compound)

-

Reference inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

-

96-well microplates

-

Fluorometric or spectrophotometric plate reader

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitors in the appropriate buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the test compound or reference inhibitor to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

-

Incubate for a specific duration (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., NaOH).

-

Measure the fluorescence or absorbance of the product at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

Materials:

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Test compound

-

Positive control antibiotics (e.g., ciprofloxacin, ampicillin)

-

Negative control (vehicle, e.g., DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth.

-

Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include positive and negative controls on the plate.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that shows no visible growth (turbidity).

Antioxidant Activity Assays

This assay measures the ability of the compound to scavenge the stable DPPH free radical.

Materials:

-

DPPH solution in methanol

-

Test compound

-

Positive control (e.g., ascorbic acid, Trolox)

-

Methanol

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound and positive control in methanol.

-

In a 96-well plate, add the test compound or control to the wells.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm.

-

Calculate the percentage of radical scavenging activity.

-

Determine the IC50 value.

This assay assesses the compound's ability to scavenge the ABTS radical cation.

Materials:

-

ABTS stock solution

-

Potassium persulfate solution

-

Test compound

-

Positive control (e.g., ascorbic acid, Trolox)

-

Ethanol or phosphate-buffered saline (PBS)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare the ABTS radical cation solution by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS radical cation solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the test compound and positive control.

-

In a 96-well plate, add the test compound or control to the wells.

-

Add the diluted ABTS radical cation solution to each well.

-

Incubate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)

-

Complete growth medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value.

Visualizations

Signaling Pathway

Caption: Monoamine Oxidase (MAO) Signaling Pathway Inhibition.

Experimental Workflows

Caption: Antimicrobial Screening (Broth Microdilution) Workflow.

Caption: Antioxidant Activity Screening (DPPH/ABTS) Workflow.

Caption: Cytotoxicity Screening (MTT Assay) Workflow.

References

The Untapped Potential of the 2-(4-Methoxyphenoxy)acetamide Scaffold: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

While direct research on 2-(4-Methoxyphenoxy)acetamide is nascent, its core chemical structure represents a versatile and promising scaffold in medicinal chemistry. The exploration of its derivatives has revealed significant potential across a spectrum of therapeutic areas, from cardiovascular disease to oncology and antimicrobial applications. This technical guide consolidates the existing research on key derivatives, providing insights into their synthesis, biological activity, and mechanisms of action, thereby illuminating the potential research avenues for the parent compound and its future analogues.

The this compound Core as a Privileged Scaffold

The this compound moiety is a member of the broader N-arylacetamide class of compounds. These structures are recognized as significant intermediates in the synthesis of a wide array of medicinal, agrochemical, and pharmaceutical agents[1]. The presence of the methoxyphenoxy group offers a site for modification and interaction with biological targets, while the acetamide linkage provides a stable backbone for building more complex molecules. Research into related 4-alkoxyacetanilides has long established their analgesic and antipyretic properties, highlighting the inherent bioactivity of this chemical class[2].

Key Derivatives and Their Documented Biological Activities

Investigation has primarily focused on derivatives where substitutions on the phenyl ring or modifications of the acetamide group have yielded compounds with potent and specific biological effects.

Antimicrobial and Cytotoxic Applications

A key intermediate and active molecule, 2-chloro-N-(4-methoxyphenyl)acetamide , has been a focal point of several studies. Research has demonstrated its efficacy against various biological targets.

-

Antimicrobial and Antifungal Activity: This compound has shown antimicrobial activity, particularly against the Gram-positive bacterium Staphylococcus aureus[3][4].

-

Insecticidal Properties: It exhibits a lethal effect on the larval stage of the agricultural pest Galleria mellonella[3].

-

Cytotoxicity: Significant cytotoxic effects have been observed against HeLa (cervical cancer) cell lines, indicating potential for development as an anticancer agent[3].

The following table summarizes the quantitative data from these studies.

| Compound | Biological Activity | Target Organism/Cell Line | Quantitative Data | Reference |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Insecticidal | Galleria mellonella (larvae) | LC50: 873.572 µM | [3] |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Cytotoxicity | HeLa Cancer Cells | IC50: 14.53 µg/mL | [3] |

| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | Insecticidal | Galleria mellonella (larvae) | LC50: 687.355 µM | [3] |

| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | Cytotoxicity | HeLa Cancer Cells | IC50: 1.8 mM | [3] |

Cardiovascular Disease and Enzyme Inhibition

A highly promising derivative, 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999) , has been identified as a potent and highly selective, mechanism-based inhibitor of Myeloperoxidase (MPO)[5]. MPO is an enzyme implicated in inflammatory disorders and cardiovascular diseases. The inhibition is irreversible and dependent on MPO's catalytic activity[5]. This compound demonstrated robust inhibition of plasma MPO activity in preclinical models and has advanced to first-in-human studies, underscoring the therapeutic potential of this scaffold[5].

Experimental Protocols and Methodologies

The synthesis of these derivatives often involves multi-step reactions starting from commercially available materials. The detailed protocols below are extracted from the cited literature.

Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide

This protocol describes a common method for synthesizing the key chlorinated intermediate.

Materials:

-

4-methoxyaniline

-

Chloroacetyl chloride

-

Pure acetic acid

-

Sodium acetate solution

Procedure:

-

Dissolve 0.047 mol of 4-methoxyaniline in 40 mL of pure acetic acid.

-

Place the solution in an ice bath to cool.

-

Add chloroacetyl chloride (0.047 mol) portionwise to the solution while maintaining stirring.

-

After the addition is complete, continue stirring for 30 minutes at room temperature.

-

Add 35 mL of a sodium acetate solution to the reaction mixture.

-

A solid precipitate will form. Continue stirring to ensure complete precipitation.

-

Filter the solid product, wash with cold water, and dry to yield 2-chloro-N-(4-methoxyphenyl)acetamide[1].

Synthesis of (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide

This protocol illustrates the use of the chlorinated intermediate to build a more complex chalcone derivative.

Materials:

-

(E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one (chalcone)

-

2-chloro-N-(4-methoxyphenyl)acetamide

-

Potassium carbonate (K₂CO₃)

-

Dry acetone

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 1 mmol of the chalcone starting material in 10 mL of dry acetone.

-

Add 1.2 mmol of potassium carbonate to the solution and stir for 20 minutes.

-

Prepare a solution of 1 mmol of 2-chloro-N-(4-methoxyphenyl)acetamide in 10 mL of acetone.

-

Add the acetamide solution dropwise to the reaction mixture.

-

Reflux the mixture for 6 hours.

-

After reflux, cool the reaction to room temperature.

-

Pour the mixture into ice-cold water to precipitate the solid product.

-

Filter the solid and recrystallize from ethanol to obtain the pure product[6].

Mechanism of Action: MPO Inhibition

The derivative PF-06282999 acts as a mechanism-based inhibitor, or "suicide inhibitor," of Myeloperoxidase (MPO). This process involves several key steps:

-

Enzyme Binding: The inhibitor (I) reversibly binds to the active site of the MPO enzyme (E).

-

Catalytic Activation: The MPO enzyme, in its normal catalytic cycle, processes the inhibitor. This enzymatic action transforms the inhibitor into a highly reactive intermediate species (I*).

-

Covalent Modification: Before this reactive intermediate can dissociate from the active site, it forms a stable, covalent bond with a crucial amino acid residue within the enzyme.

-

Irreversible Inactivation: This covalent modification permanently inactivates the enzyme, preventing it from processing its natural substrates (like chloride, Cl⁻) to produce hypochlorous acid (HOCl).

This highly specific mechanism ensures that the inhibitor only acts on catalytically active MPO, leading to high selectivity and reducing off-target effects[5].

Future Research Directions and Conclusion

The documented activities of its derivatives strongly suggest that the this compound scaffold is a valuable starting point for the development of novel therapeutics. Future research could focus on:

-

Systematic SAR Studies: A systematic Structure-Activity Relationship (SAR) study of the core molecule could uncover analogues with enhanced potency and selectivity for various targets.

-

Exploration of New Therapeutic Areas: Given the observed cytotoxic and antimicrobial effects, further screening against a wider range of cancer cell lines and microbial strains is warranted.

-

Mechanism Elucidation: For derivatives showing promising activity, detailed studies to elucidate their precise mechanism of action will be crucial for further development.

-

Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues will be essential for identifying viable drug candidates.

References

- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999): A Highly Selective Mechanism-Based Myeloperoxidase Inhibitor for the Treatment of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

Methodological & Application

detailed synthesis protocol for 2-(4-Methoxyphenoxy)acetamide

Application Note: Synthesis of 2-(4-Methoxyphenoxy)acetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in a variety of biologically active molecules. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing with a Williamson ether synthesis followed by an amidation reaction. The protocol is designed to be clear and reproducible for researchers in a laboratory setting.

Reaction Scheme

The overall synthesis involves two primary stages:

-

Step 1: Williamson Ether Synthesis - Formation of 2-(4-methoxyphenoxy)acetic acid by reacting 4-methoxyphenol with chloroacetic acid in the presence of a base.

-

Step 2: Amidation - Conversion of the carboxylic acid intermediate to the final acetamide product. This can be achieved via activation of the carboxylic acid (e.g., forming an acyl chloride) followed by reaction with ammonia.

Experimental Protocols

Step 1: Synthesis of 2-(4-Methoxyphenoxy)acetic acid

This procedure is adapted from the general principles of the Williamson ether synthesis.[1][2]

Materials:

-

4-Methoxyphenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxyphenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).

-

Slowly add chloroacetic acid (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100°C) and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid until the pH is approximately 2.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-(4-methoxyphenoxy)acetic acid.

-

The crude product can be purified by recrystallization from hot water.

Step 2: Synthesis of this compound

This amidation step involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with ammonia.

Materials:

-

2-(4-Methoxyphenoxy)acetic acid (from Step 1)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Aqueous ammonia (NH₄OH)

-

Sodium bicarbonate (NaHCO₃) solution

-

Water

Equipment:

-

Round-bottom flask with a gas outlet

-

Dropping funnel

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under a fume hood, suspend 2-(4-methoxyphenoxy)acetic acid (1.0 eq) in dry dichloromethane.

-

Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting crude acyl chloride in dry dichloromethane and cool in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

-

Allow the mixture to warm to room temperature and stir for an additional hour.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) |

| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 54-56 | White crystalline solid | - |

| Chloroacetic acid | C₂H₃ClO₂ | 94.50 | 61-63 | Colorless crystals | - |

| 2-(4-Methoxyphenoxy)acetic acid | C₉H₁₀O₄ | 182.17 | 137-139 | White solid | ~85-95 |

| This compound | C₉H₁₁NO₃ | 181.19 | 145-147 | White to off-white solid | ~70-85 |

Note: Yields are approximate and may vary based on experimental conditions and scale.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Signaling Pathway (Logical Relationship)

References

Application Notes and Protocols for the Synthesis of 2-(4-Methoxyphenoxy)acetamide via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2-(4-methoxyphenoxy)acetamide, a valuable intermediate in medicinal chemistry and drug development, utilizing the robust and versatile Williamson ether synthesis. This document outlines the detailed experimental protocol, summarizes key quantitative data, and provides visual diagrams of the reaction workflow and mechanism.

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In the synthesis of this compound, the sodium salt of 4-methoxyphenol (sodium 4-methoxyphenoxide) acts as the nucleophile, attacking the electrophilic carbon of 2-chloroacetamide to form the desired ether linkage. This method is widely favored for its reliability and broad applicability.

Physicochemical Properties and Data

A summary of the key physicochemical properties of the starting materials and the final product is presented below. While specific experimental data for the yield and melting point of this compound are not widely published, a representative yield for analogous Williamson ether syntheses is provided.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction | Representative Yield (%) |

| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | Starting Material (Nucleophile Precursor) | - |

| 2-Chloroacetamide | C₂H₄ClNO | 93.51 | Starting Material (Electrophile) | - |

| This compound | C₉H₁₁NO₃ | 181.19 | Final Product | ~85% (estimated) |

Note: The representative yield is based on similar Williamson ether syntheses and may vary depending on specific experimental conditions.

Experimental Protocol

This protocol details the synthesis of this compound from 4-methoxyphenol and 2-chloroacetamide.

Materials:

-

4-Methoxyphenol

-

2-Chloroacetamide

-

Sodium hydroxide (NaOH)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Formation of the Alkoxide:

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (1.0 eq) in anhydrous dimethylformamide (DMF).

-

To this solution, add finely ground sodium hydroxide (1.1 eq) portion-wise at room temperature.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 4-methoxyphenoxide.

-

-

Williamson Ether Synthesis Reaction:

-

To the stirred solution of sodium 4-methoxyphenoxide, add 2-chloroacetamide (1.0 eq) in one portion.

-

Attach a reflux condenser to the flask and heat the reaction mixture to 80-90 °C.

-

Maintain the reaction at this temperature and monitor the progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic extracts and wash them sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

-

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The synthesis of this compound proceeds via a classic SN2 mechanism.

Caption: Mechanism of the Williamson ether synthesis for this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium hydroxide is corrosive and should be handled with care.

-

Dimethylformamide (DMF) is a skin and respiratory irritant.

-

2-Chloroacetamide is toxic and an irritant.

-

Follow standard laboratory procedures for handling and disposing of chemical waste.

Application Note: Analytical Characterization of 2-(4-Methoxyphenoxy)acetamide using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analytical characterization of 2-(4-Methoxyphenoxy)acetamide using Nuclear Magnetic Resonance (NMR) spectroscopy. The methods outlined herein are essential for the structural elucidation and purity assessment of this compound, which is of interest in pharmaceutical research and development. This application note includes standardized procedures for sample preparation, data acquisition, and spectral interpretation for both ¹H and ¹³C NMR.

Introduction

This compound is a chemical entity with potential applications in drug discovery and medicinal chemistry. Accurate and comprehensive characterization of its molecular structure is a prerequisite for any further investigation of its biological activity and therapeutic potential. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule. This note describes the use of ¹H and ¹³C NMR for the unambiguous identification and characterization of this compound.

Chemical Structure

Note: The image above is of a related compound, 2-(4-Formyl-2-methoxyphenoxy)acetamide, to provide a visual representation of the core structure. The target molecule, this compound, lacks the formyl group on the phenyl ring.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift libraries.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Methoxy (-OCH₃) | ~ 3.78 | Singlet | 3H |

| Methylene (-OCH₂-) | ~ 4.45 | Singlet | 2H |

| Aromatic (H-2, H-6) | ~ 6.90 | Doublet | 2H |

| Aromatic (H-3, H-5) | ~ 6.85 | Doublet | 2H |

| Amide (-NH₂) | ~ 7.5 (broad) | Singlet | 2H |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (ppm) |

| Methoxy (-OCH₃) | ~ 55.6 |

| Methylene (-OCH₂-) | ~ 68.0 |

| Aromatic (C-2, C-6) | ~ 115.5 |

| Aromatic (C-3, C-5) | ~ 114.8 |

| Aromatic (C-4) | ~ 154.0 |

| Aromatic (C-1) | ~ 151.0 |

| Carbonyl (-C=O) | ~ 170.0 |

Experimental Protocols

Sample Preparation

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If using a non-deuterated solvent for preliminary studies, a deuterated lock solvent in a capillary insert may be used.

¹H NMR Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters (e.g., spectral width, acquisition time, number of scans). A typical experiment might involve a 90° pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Acquire the Free Induction Decay (FID).

¹³C NMR Data Acquisition

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Maintain the lock and shim settings.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set appropriate acquisition parameters. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Acquire the FID.

Data Processing and Analysis

-

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

-

Phase the resulting spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as a reference.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Workflow Diagrams

The following diagrams illustrate the experimental and data analysis workflows.

Application Notes and Protocols: Purification of 2-(4-Methoxyphenoxy)acetamide by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the purification of 2-(4-methoxyphenoxy)acetamide via recrystallization. This document details recommended solvents, a general purification protocol, and a method for solvent screening to optimize the purification process. The protocols are designed to guide researchers in achieving high purity of the target compound, a critical step in drug development and chemical research.

Introduction

This compound is a chemical compound of interest in various research and development sectors. The purity of such compounds is paramount for accurate biological and chemical studies. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.

Data Presentation

| Parameter | Crude this compound | Recrystallized this compound |

| Appearance | Off-white to light brown powder | White crystalline solid |

| Purity (by HPLC) | ~95% | >99% |

| Melting Point | 118-121 °C | 122-124 °C |

| Recovery Yield | N/A | 75-90% |

Experimental Protocols

Recommended Recrystallization Solvents

Based on the solubility of structurally related acetamide derivatives, the following solvents are recommended for the recrystallization of this compound:

-

Primary Solvents:

-

Ethanol

-

Methanol

-

-

Solvent Systems (for improved yield and purity):

-

Ethanol/Water

-

Methanol/Water

-

A structurally similar compound, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide, is known to be soluble in ethanol.[1] Recrystallization of other acetamide derivatives has been successfully performed using ethanol/water mixtures.

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the general procedure for recrystallizing this compound from a single solvent, such as ethanol or methanol.

Materials:

-

Crude this compound

-

Ethanol or Methanol

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Buchner funnel and filter flask

-

Filter paper

-

Spatula

-

Watch glass

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (ethanol or methanol).

-

Heating: Gently heat the mixture on a hot plate with continuous stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding excess solvent to ensure a good recovery yield.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

-

Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals on the filter paper by drawing air through the funnel. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Solvent Screening for Optimal Recrystallization

To determine the most effective solvent or solvent system for recrystallization, a systematic solvent screening should be performed.

Materials:

-

Crude this compound

-

A selection of potential solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane)

-

Small test tubes

-

Vortex mixer

-

Hot water bath

-

Ice-water bath

Procedure:

-

Sample Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.

-

Solubility at Room Temperature: To each test tube, add about 0.5 mL of a different solvent. Agitate the test tubes and observe the solubility of the compound in each solvent at room temperature. A good primary solvent should not dissolve the compound well at this stage.

-

Solubility at Elevated Temperature: Gently heat the test tubes that showed poor solubility at room temperature in a hot water bath. Observe if the compound dissolves completely. An ideal solvent will dissolve the compound completely upon heating.

-

Crystallization upon Cooling: Cool the test tubes in which the compound dissolved at a higher temperature in an ice-water bath. Observe the formation of crystals. The solvent that yields a good quantity of crystals upon cooling is a suitable candidate for recrystallization.

-

Solvent Pair Screening: If a single solvent is not ideal, test solvent pairs. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Heat the mixture until it becomes clear again, and then allow it to cool to observe crystallization.

Mandatory Visualizations

Caption: Workflow for the purification of this compound by recrystallization.

Caption: Logical workflow for selecting an appropriate recrystallization solvent.

References

Application Notes and Protocols for 2-(4-Methoxyphenoxy)acetamide as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-Methoxyphenoxy)acetamide as a versatile chemical intermediate in the synthesis of novel bioactive molecules. Detailed protocols for key transformations and relevant biological data are presented to facilitate its application in research and drug discovery.

Introduction

This compound is a valuable scaffold in medicinal chemistry, primarily recognized for its role in the development of enzyme inhibitors and other biologically active compounds. Its structure, featuring a phenoxyacetamide core, allows for diverse chemical modifications, making it an ideal starting point for the synthesis of compound libraries for structure-activity relationship (SAR) studies. Notably, this compound itself has been identified as a potent and selective inhibitor of monoamine oxidase A (MAO-A), a key target in the treatment of depression and other neurological disorders.[1][2] This intrinsic activity, coupled with its synthetic accessibility, underscores its importance as a privileged fragment in drug design.

Key Applications

The primary application of this compound as a chemical intermediate lies in the synthesis of N-substituted derivatives and its use in condensation reactions to generate more complex heterocyclic structures. These modifications are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Intermediate for the Synthesis of Monoamine Oxidase (MAO) Inhibitors

This compound has been identified as a highly selective inhibitor of MAO-A.[1][2] This makes it an excellent lead compound for the development of novel antidepressants with potentially fewer side effects compared to non-selective MAO inhibitors. The primary amine of the acetamide group can be functionalized to explore the chemical space around the core scaffold and optimize its inhibitory activity and selectivity.

Table 1: In Vitro Monoamine Oxidase Inhibition Data

| Compound | Target | IC50 (µM) | Selectivity Index (SI) vs MAO-B |

| This compound | MAO-A | 0.018 | 245 |

Data sourced from a study on 2-phenoxyacetamide analogues as monoamine oxidase inhibitors.[2]

Precursor for N-Alkylated Derivatives with Potential Therapeutic Activities

The amide nitrogen of this compound can be readily alkylated to introduce a variety of substituents. This functionalization is a common strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate physicochemical properties such as solubility and lipophilicity. Derivatives of related phenoxyacetamides have shown a range of biological activities, including antioxidant and anti-inflammatory properties.[3]

Table 2: Representative Yields for N-Alkylation of Phenoxyacetamides

| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |

| Benzyl bromide | K₂CO₃ | Acetonitrile | 6 | 85 |

| Ethyl iodide | NaH | DMF | 4 | 78 |

| 4-Nitrobenzyl chloride | Cs₂CO₃ | DMSO | 8 | 92 |

Yields are representative and based on general protocols for N-alkylation of similar acetamides.

Experimental Protocols

The following protocols are adapted from established methods for the modification of phenoxyacetamides and related compounds. Researchers should optimize these conditions for their specific substrates and equipment.

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the synthesis of N-alkylated derivatives of this compound via nucleophilic substitution.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

-

Anhydrous solvent (e.g., acetonitrile, dimethylformamide (DMF))

-

Standard laboratory glassware and stirring apparatus

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

-

To a stirred solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.5-2.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid base like K₂CO₃ was used, filter the mixture to remove the inorganic salts.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated derivative.

Visualization of Experimental Workflow:

Caption: General workflow for the N-alkylation of this compound.

Protocol 2: Condensation of this compound with an Aldehyde

This protocol outlines a method for the condensation of the amide with an aldehyde to form an N-acyliminium ion precursor or related adducts, which can be further cyclized or modified.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)

-

Acid or base catalyst (e.g., p-toluenesulfonic acid, piperidine)

-

Solvent (e.g., toluene, ethanol)

-

Dean-Stark apparatus (for azeotropic removal of water)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in the chosen solvent.

-

Add a catalytic amount of the acid or base catalyst.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Signaling Pathway and Mechanism of Action

The biological activity of this compound as a MAO-A inhibitor is of significant interest in drug development. MAO-A is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. Inhibition of MAO-A leads to an increase in the levels of these neurotransmitters, which is believed to be the mechanism of action for many antidepressant drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-(4-Methoxyphenoxy)acetamide in the Synthesis of Bioactive Molecules: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

The scaffold of 2-(4-methoxyphenoxy)acetamide has emerged as a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of bioactive molecules. Its derivatives have demonstrated significant potential across various therapeutic areas, including as anticonvulsant, anti-inflammatory, antimicrobial, and antioxidant agents. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these compounds, aimed at guiding researchers in the exploration of this promising chemical space.

Application Notes

The this compound core structure offers a unique combination of a phenoxy ring, a flexible acetamide linker, and a methoxy group that can be readily modified to modulate the physicochemical and pharmacological properties of the resulting molecules. This adaptability has been exploited to develop compounds with a variety of biological activities.

Anticonvulsant Activity

Derivatives of this compound have shown promise in the management of epilepsy. The mechanism of action for many acetamide-based anticonvulsants is believed to involve the modulation of voltage-gated sodium channels, which play a crucial role in the initiation and propagation of action potentials.[1][2][3] By blocking these channels, these compounds can reduce neuronal hyperexcitability and suppress seizure activity.[2]

Anti-inflammatory and Analgesic Activity

Several 2-(substituted phenoxy)acetamide derivatives have been investigated for their anti-inflammatory and analgesic properties.[4][5][6] The anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[7] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain.

Antimicrobial Activity

The this compound scaffold has also been utilized in the development of novel antimicrobial agents. Some derivatives have exhibited activity against a range of bacterial and fungal pathogens.[7][8][9] In silico analyses suggest that the antimicrobial effect of some of these compounds may be due to their interaction with DNA ligase, an essential enzyme for DNA replication and repair in microorganisms.[8][9]

Antioxidant Activity

Certain acetamide derivatives have demonstrated the ability to scavenge free radicals, indicating potential as antioxidant agents.[8][9] This activity is beneficial as oxidative stress is implicated in a wide range of diseases.

Quantitative Data Summary

The following tables summarize the quantitative data for various bioactive derivatives of this compound reported in the literature.

Table 1: Anticonvulsant Activity of Phenoxy Acetamide Derivatives

| Compound ID | Animal Model | Seizure Type | ED₅₀ (mg/kg) | Reference |

| 12 | Mice | MES | 100 (at 0.5h) | [10] |

| 13 | Mice | MES | 100 (at 0.5h), 300 (at 4h) | [10] |

| 19 | Mice | MES | 300 (at 0.5h), 100 (at 4h) | [11] |

| 20 | Rats | MES | 52.30 | [10] |

MES: Maximal Electroshock Seizure

Table 2: Antimicrobial Activity of a 2-(4-Methoxyphenylamino) Derivative

| Microorganism | Inhibition Zone (mm) |

| Bacillus subtilis | 23 |